molecular formula C16H25BrN4O2 B3008075 Tert-butyl 4-[[(5-bromopyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate CAS No. 2377032-80-7

Tert-butyl 4-[[(5-bromopyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate

Cat. No.: B3008075
CAS No.: 2377032-80-7
M. Wt: 385.306
InChI Key: YMJIHSOGJVFWBL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 4-[[(5-bromopyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN4O2/c1-16(2,3)23-15(22)21-7-5-12(6-8-21)11-20(4)14-10-18-13(17)9-19-14/h9-10,12H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJIHSOGJVFWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C2=CN=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-[[(5-bromopyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate (CAS Number: 2377032-80-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a piperidine ring, and a bromopyrazine moiety. Its molecular formula is C15H20BrN3O2C_{15}H_{20}BrN_3O_2, and it has a molecular weight of approximately 360.24 g/mol. The presence of the bromine atom is significant for its biological activity, as halogenated compounds often exhibit enhanced pharmacological properties.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Inhibition of Enzymatic Activity : Compounds with piperidine structures have been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and bacterial infections.
  • Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways critical for cell proliferation and survival.

Antimicrobial Activity

Studies have demonstrated that derivatives of bromopyrazine exhibit significant antimicrobial activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

  • Case Study : A study focusing on similar piperidine derivatives found that they exhibited IC50 values ranging from 10 to 20 μM against Mycobacterium tuberculosis, suggesting that the target compound might possess similar efficacy against this pathogen .

Anticancer Activity

Compounds containing piperidine and bromopyrazine moieties have been investigated for their anticancer properties. These compounds may induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting cell cycle progression.

  • Research Findings : A recent investigation into related compounds revealed that they could reduce cell viability in several cancer cell lines by more than 50% at concentrations below 50 μM .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50 Value (μM)Reference
AntimicrobialMycobacterium tuberculosis10 - 20
AnticancerVarious cancer cell lines<50

Pharmacokinetics

Understanding the pharmacokinetics of this compound is critical for evaluating its therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : The lipophilicity imparted by the tert-butyl group may enhance oral bioavailability.
  • Metabolism : The compound may undergo hepatic metabolism via cytochrome P450 enzymes, which could affect its bioactivity and toxicity.
  • Excretion : Renal clearance is likely a significant route for elimination, necessitating studies on nephrotoxicity.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-[[(5-bromopyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structural components suggest activity against various diseases, particularly in oncology and neurology.

  • Case Study : Research has indicated that compounds with similar structures exhibit anti-cancer properties by inhibiting specific kinases involved in tumor growth. For instance, derivatives of pyrazine have shown efficacy against chronic myeloid leukemia (CML) by targeting the BCR-ABL fusion protein .

Neuropharmacology

The compound's piperidine structure is associated with neuroactive properties, making it a candidate for studying neurological disorders.

  • Research Findings : Studies have demonstrated that piperidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions like depression and anxiety .

Antimicrobial Activity

The bromopyrazine component has been linked to antimicrobial properties, positioning this compound as a possible candidate for developing new antibiotics.

  • Study Insights : A comparative analysis of similar brominated compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the structure could enhance efficacy .

Data Table: Summary of Applications

Application AreaPotential BenefitsRelevant Studies/Findings
Medicinal ChemistryAnti-cancer propertiesInhibition of BCR-ABL in CML
NeuropharmacologyModulation of neurotransmitter systemsEfficacy in depression and anxiety
Antimicrobial ActivityActivity against bacterial infectionsSignificant inhibition of S. aureus and E. coli

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: Tert-butyl 4-[[(5-bromopyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate
  • Molecular Formula : C₁₅H₂₃BrN₄O₂
  • Molecular Weight : 371.28 g/mol .
  • Key Features: Core Heterocycle: 5-Bromopyrazine (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, and a bromine substituent at position 5). Backbone: Piperidine ring (a six-membered amine) with a tert-butyl carbamate (Boc) protecting group at position 1. Linker: A methylamino-methyl group connecting the piperidine and pyrazine moieties.

For example, tert-butyl piperidine derivatives are often synthesized via coupling reactions between Boc-protected piperidines and functionalized heterocycles .

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with analogous compounds:

Compound Name Core Heterocycle Substituents Backbone Molecular Weight (g/mol) Key Features Reference
Target Compound Pyrazine 5-Bromo, methylamino-methyl linker Piperidine-Boc 371.28 Bromine enhances lipophilicity; methylamino linker adds flexibility.
Tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]piperidine-1-carboxylate Pyrazine 5-Chloro, carbonyl-methylamino linker Piperidine-Boc 354.80 Chlorine reduces steric bulk; carbonyl increases polarity.
Tert-butyl 4-(5-bromo-3-methylpyridin-2-yl)-2-(S)-methylpiperazine-1-carboxylate Pyridine 5-Bromo, 3-methyl Piperazine-Boc 370.28 Pyridine lacks adjacent nitrogens; methylpiperazine alters basicity.
Tert-butyl 4-(5-(6-chloropyrazine-2-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate Indazole-Pyrazine 6-Chloropyrazine-carboxamido, methoxy Piperidine-Boc 486.5 Indazole adds planar rigidity; carboxamido enhances hydrogen bonding.
Tert-butyl 4-{4-[(1Z)-(4-bromophenyl)(methoxyimino)methyl]piperidin-1-yl}-4-methylpiperidine-1-carboxylate Phenyl 4-Bromo, methoxyimino Piperidine-Boc 494.5 Aromatic phenyl group increases hydrophobicity; imino group adds polarity.

Key Comparative Insights

Core Heterocycle Differences :
  • Pyrazine vs. Bromine at position 5 in the target compound may improve halogen bonding in biological targets compared to chlorine in .
Substituent Effects :
  • Bromo vs. Chloro: Bromine’s larger atomic radius increases steric hindrance and lipophilicity (logP ~2.5 for bromo vs.
  • Linker Groups: The methylamino-methyl linker in the target compound offers conformational flexibility, whereas carbonyl linkers () may restrict rotation and reduce bioavailability .
Backbone Modifications :
  • Piperidine vs. Piperazine :
    • Piperidine (saturated six-membered ring with one nitrogen) is less basic (pKa ~11) than piperazine (two nitrogens, pKa1 ~9.8, pKa2 ~5.6), affecting solubility and ionizability under physiological conditions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound
Molecular Weight 371.28 354.80 486.5
cLogP ~2.5 ~1.8 ~3.0
Hydrogen Bond Donors 1 1 3
Hydrogen Bond Acceptors 5 6 8
Polar Surface Area 75 Ų 95 Ų 120 Ų
  • Implications :
    • Lower molecular weight and polar surface area (PSA) in the target compound suggest better oral bioavailability compared to ’s indazole derivative .
    • Higher cLogP in the target compound may favor CNS penetration but could increase metabolic instability .

Q & A

Q. How can the synthesis of tert-butyl 4-[[(5-bromopyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate be optimized for high yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or Buchwald-Hartwig coupling, leveraging tert-butyl-protected piperidine intermediates (e.g., tert-butyl piperazine-1-carboxylate) and 5-bromo-2-chloropyrazine derivatives. Key parameters include:

  • Solvent selection : 1,4-dioxane or DMF for solubility and reaction efficiency .
  • Catalysts : Potassium carbonate (K₂CO₃) as a base, with reflux conditions (110°C for 12 h) to drive the reaction .
  • Purification : Silica gel chromatography (hexane:ethyl acetate gradients) achieves >95% purity. Monitor via LCMS or HPLC for yield validation .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., tert-butyl group at δ ~1.4 ppm, piperidine protons at δ 2.5–3.5 ppm) .
  • Mass spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 399.2) and fragmentation patterns .
  • X-ray crystallography : For unambiguous conformation, use SHELX software (SHELXL/SHELXS) for refinement, leveraging high-resolution data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported for similar intermediates (e.g., tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate)?

Methodological Answer: Discrepancies in yields (e.g., 78% vs. 88.7%) may arise from:

  • Reaction kinetics : Extended reflux times (12 h vs. 4 h) improve conversion but risk decomposition .
  • Purification losses : Column chromatography efficiency varies with silica gel activity and solvent polarity. Validate via TLC and replicate experiments .
  • Substrate quality : Ensure anhydrous conditions and pre-purified starting materials to avoid side reactions .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to pH extremes (e.g., 0.1M HCl/NaOH) and monitor decomposition via HPLC .
  • Thermal analysis : TGA/DSC identifies decomposition temperatures (>200°C typical for tert-butyl carbamates) .
  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and quantify intact compound via LCMS over 24–72 h .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to pyrazine-recognizing targets (e.g., kinases). Validate with SAR data from analogs .
  • MD simulations : GROMACS or AMBER assess binding stability (100 ns trajectories, RMSD <2 Å) .
  • ADMET prediction : SwissADME or pkCSM estimates logP (~2.5), BBB permeability, and CYP450 interactions .

Data Interpretation and Experimental Design

Q. How should researchers design assays to evaluate the compound’s inhibitory activity in cellular models?

Methodological Answer:

  • Dose-response curves : Test 0.1–100 μM concentrations in triplicate, using ATP-based viability assays (CellTiter-Glo) .
  • Selectivity profiling : Compare IC₅₀ values against related targets (e.g., kinase panels) to identify off-target effects .
  • Mechanistic studies : Use Western blotting (e.g., phospho-antibodies) to confirm pathway modulation .

Q. What methods mitigate toxicity risks during in vivo studies?

Methodological Answer:

  • Acute toxicity screening : Follow OECD 423 guidelines, starting with 300 mg/kg in rodents, monitoring for neurotoxicity (e.g., tremors, respiratory distress) .
  • Metabolite profiling : LC-HRMS identifies toxic metabolites (e.g., demethylated or debrominated derivatives) .
  • Protective equipment : Use fume hoods (≤0.1 ppm exposure) and PPE (nitrile gloves, lab coats) during handling .

Structural and Crystallographic Challenges

Q. How can crystallographic data resolve ambiguities in the compound’s conformational isomers?

Methodological Answer:

  • Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement, applying TWIN/BASF commands .
  • Disorder modeling : For flexible tert-butyl groups, refine occupancy ratios (e.g., 60:40 split) and apply restraints .
  • Validation tools : Check R-factor (<0.05) and Ramachandran plots (≥95% in favored regions) via Coot .

Safety and Handling in Academic Settings

Q. What protocols ensure safe storage and disposal of this compound?

Methodological Answer:

  • Storage : −20°C in amber vials under argon to prevent hydrolysis .
  • Disposal : Neutralize with 10% KOH in ethanol, then incinerate in EPA-approved facilities .
  • Spill management : Absorb with vermiculite, seal in hazardous waste containers, and ventilate the area .

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